N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine ring, and a carboxamide group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne under copper(I) catalysis.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling Reactions: The final coupling of the triazole and piperidine intermediates can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and protein functions. The piperidine ring can interact with receptors and enzymes, modulating their activities. The compound’s overall structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.
N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-amine: Similar structure but with an amine group instead of a carboxamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[4-[4-(hydroxymethyl)triazol-1-yl]phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-2-9-22-10-7-14(8-11-22)18(25)19-15-3-5-17(6-4-15)23-12-16(13-24)20-21-23/h1,3-6,12,14,24H,7-11,13H2,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLQASYXOPDIDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3C=C(N=N3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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